5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid
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Overview
Description
Kolavenolic acid is a diterpenoid compound belonging to the class of prenol lipids. It is a naturally occurring compound found in various medicinal plants. The chemical structure of kolavenolic acid includes a carboxylic acid group and a complex ring system, making it a unique and interesting molecule for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kolavenolic acid can be synthesized through several methods, including the oxidation of diterpenoid precursors. One common synthetic route involves the use of Grignard reagents, which react with carbon dioxide to form the carboxylic acid group. The reaction conditions typically involve low temperatures and anhydrous environments to prevent side reactions .
Industrial Production Methods: Industrial production of kolavenolic acid often involves the extraction from natural sources, such as medicinal plants. The extraction process includes solvent extraction, followed by purification using chromatography techniques. This method ensures the high purity and yield of kolavenolic acid for various applications .
Chemical Reactions Analysis
Types of Reactions: Kolavenolic acid undergoes several types of chemical reactions, including:
Oxidation: Kolavenolic acid can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert kolavenolic acid into its corresponding alcohols.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of kolavenolic acid.
Reduction: Alcohol derivatives.
Substitution: Ester and amide derivatives.
Scientific Research Applications
Kolavenolic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and natural product-based formulations
Mechanism of Action
The mechanism of action of kolavenolic acid involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The carboxylic acid group plays a crucial role in its binding to target proteins, influencing their activity and function .
Comparison with Similar Compounds
Kolavenolic acid is compared with other similar diterpenoid compounds, such as:
- 18-oxocleroda-3,13(E)-dien-15-oic acid
- ent-(18-hydroxycarbonyl)-cleroda-3,13(E)-dien-15-oate
- 2-oxo-ent-cleroda-3,13(Z)-dien-15-oic acid
- trans-2-oxo-ent-cleroda-13(Z)-en-15-oic acid
These compounds share similar structural features but differ in their functional groups and biological activities. Kolavenolic acid is unique due to its specific ring structure and carboxylic acid group, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
72184-14-6 |
---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
5-[(1S,2R,4aR,8aS)-5-hydroxy-1,2,4a,5-tetramethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H34O3/c1-14(13-17(21)22)8-11-18(3)15(2)9-12-19(4)16(18)7-6-10-20(19,5)23/h13,15-16,23H,6-12H2,1-5H3,(H,21,22)/t15-,16+,18+,19-,20?/m1/s1 |
InChI Key |
KGKQMWYCRSQMPF-ULARDTLWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@@]1(C)CCC(=CC(=O)O)C)CCCC2(C)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCCC2(C)O)C |
Origin of Product |
United States |
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